N-(benzylsulfonyl)norleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzylsulfonyl)norleucine is a synthetic compound derived from norleucine, an amino acid with the formula CH₃(CH₂)₃CH(NH₂)CO₂H. Norleucine is an isomer of the more common amino acid leucine and is chiral, white, and water-soluble
Preparation Methods
The synthesis of N-(benzylsulfonyl)norleucine typically involves the alkylation of norleucine with benzylsulfonyl halides. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
N-(benzylsulfonyl)norleucine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the sulfonyl group.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
N-(benzylsulfonyl)norleucine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study protein interactions and modifications.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(benzylsulfonyl)norleucine involves its interaction with specific molecular targets. The benzylsulfonyl group can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific biological context and the targets of the compound .
Comparison with Similar Compounds
N-(benzylsulfonyl)norleucine can be compared with other similar compounds such as:
Norleucine: The parent compound, which lacks the benzylsulfonyl group.
Norvaline: An isomer of valine with similar biochemistry to norleucine.
Leucine: A common amino acid with a similar structure but different functional groups. The uniqueness of this compound lies in the presence of the benzylsulfonyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19NO4S |
---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
2-(benzylsulfonylamino)hexanoic acid |
InChI |
InChI=1S/C13H19NO4S/c1-2-3-9-12(13(15)16)14-19(17,18)10-11-7-5-4-6-8-11/h4-8,12,14H,2-3,9-10H2,1H3,(H,15,16) |
InChI Key |
TVTWYJVEKQDHCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)NS(=O)(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.